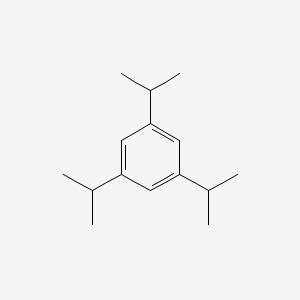

1,3,5-Triisopropylbenzene

Descripción

Propiedades

IUPAC Name |

1,3,5-tri(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMCUSHVMYIRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041232 | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

717-74-8, 27322-34-5 | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000717748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, tris(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027322345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 717-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR9Y346WPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 1,3,5-Triisopropylbenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1,3,5-triisopropylbenzene (B165165), a versatile aromatic hydrocarbon. Its unique structural characteristics, including significant steric hindrance provided by the three isopropyl groups, make it a valuable intermediate in various fields of chemical synthesis.[1]

Chemical Structure and Identification

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three isopropyl groups at the 1, 3, and 5 positions.[2] This symmetrical arrangement of bulky alkyl groups confers notable thermal stability and specific reactivity to the molecule.[2][3]

| Identifier | Value |

| IUPAC Name | 1,3,5-tri(propan-2-yl)benzene[4] |

| CAS Number | 717-74-8[3][5][6] |

| Molecular Formula | C₁₅H₂₄[3][5] |

| Linear Formula | C₆H₃[CH(CH₃)₂]₃[6] |

| SMILES | CC(C)c1cc(cc(c1)C(C)C)C(C)C[6] |

| InChI | 1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3[6] |

| InChI Key | VUMCUSHVMYIRMB-UHFFFAOYSA-N[6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a clear, colorless liquid at room temperature and is immiscible with water.[5][7]

| Property | Value |

| Molecular Weight | 204.35 g/mol [3][4][6] |

| Density | 0.845 g/mL at 25 °C[5][6][7] |

| Boiling Point | 232-236 °C[3][5][7] |

| Melting Point | -7 °C to -14 °C[3][5] |

| Flash Point | 87 °C (closed cup)[6] |

| Refractive Index | n20/D 1.488[3][5][7] |

| Solubility | Immiscible with water[5][7] |

| Vapor Pressure | 0.91 Pa at 25 °C[5] |

Experimental Protocols

1. Synthesis of this compound via Friedel-Crafts Alkylation

The most common industrial method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with propylene.[8][9] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or solid acid catalysts like zeolites.[8][9]

Methodology:

-

Reaction Setup: A stirred-tank reactor equipped with a cooling system and a gas inlet is charged with benzene and the Lewis acid catalyst (e.g., aluminum chloride).

-

Alkylation: Propylene gas is bubbled through the stirred mixture. The reaction is exothermic and the temperature is maintained at a controlled level, for instance, 50 °C.[10]

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of mono-, di-, and tri-substituted products.

-

Work-up: Upon completion, the reaction mixture is quenched by pouring it over ice and water to deactivate the catalyst.

-

Purification: The organic layer is separated, washed with a dilute acid and then with water, and dried over an anhydrous salt like magnesium sulfate. The crude product, which is a mixture of isomers (predominantly 1,3,5- and 1,2,4-triisopropylbenzene), is then purified by fractional distillation to isolate the 1,3,5-isomer.[8][10]

2. Characterization by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).

-

Spectral Interpretation: The expected ¹H NMR spectrum of this compound would show a doublet for the methyl protons of the isopropyl groups, a septet for the methine proton of the isopropyl groups, and a singlet for the aromatic protons. A published ¹H NMR spectrum shows peaks at approximately δ 1.28 (d, 18H), 2.90 (m, 3H), and 6.94 (s, 3H).[11]

Chemical Reactivity and Applications

The bulky isopropyl groups on the benzene ring create significant steric hindrance, which influences the molecule's reactivity and makes it a useful building block in organic synthesis.[1] It serves as a precursor for various specialty chemicals, including ligands and catalysts.[2] this compound is also utilized as a swelling agent in the synthesis of mesoporous silica (B1680970) materials like SBA-15.[7] Furthermore, it finds application as a high-performance solvent and in the formulation of lubricants due to its thermal stability and low volatility.[3]

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of this compound in Specialty Chemicals [sararesearch.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C15H24 | CID 12860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chembk.com]

- 6. This compound 95 717-74-8 [sigmaaldrich.com]

- 7. This compound | 717-74-8 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound | 27322-34-5 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 1,3,5-Triisopropylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triisopropylbenzene (B165165) is a non-polar aromatic hydrocarbon characterized by a benzene (B151609) ring symmetrically substituted with three isopropyl groups. This unique structure imparts specific physicochemical properties, including a high boiling point, low volatility, and significant steric hindrance, making it a subject of interest in various chemical applications, from specialty solvent use to a building block in organic synthesis. Understanding its solubility in a range of organic solvents is critical for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailing available quantitative data, outlining experimental protocols for solubility determination, and visualizing the experimental workflow.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the principle of "like dissolves like," it is highly soluble in non-polar solvents and solvents of low to moderate polarity.[1] It is considered immiscible with water.[2][3]

A specific quantitative value has been reported for its solubility in dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent.

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL | Not Specified |

For other common organic solvents, the solubility can be qualitatively described as follows:

| Solvent | Solvent Type | Qualitative Solubility |

| Hexane | Non-polar | Highly Soluble[1] |

| Toluene | Non-polar Aromatic | Highly Soluble[1] |

| Chloroform | Non-polar | Highly Soluble[1] |

| Acetone (B3395972) | Polar Aprotic | Expected to be soluble |

| Ethanol | Polar Protic | Expected to be soluble |

Note: "Highly Soluble" indicates that this compound is likely miscible or has a very high solubility in these solvents. For polar solvents like acetone and ethanol, while solubility is expected, it may be less than in non-polar solvents.

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for determining the solubility (or miscibility) of a liquid compound such as this compound in an organic solvent. This protocol is based on the isothermal equilibrium method.

Objective: To quantitatively determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with screw caps

-

Calibrated micropipettes

-

Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID)

-

Volumetric flasks

-

Syringes and syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

For example, prepare standards at 1, 5, 10, 25, 50, and 100 mg/mL.

-

-

Equilibration:

-

In a series of glass vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a separate phase of this compound should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any undissolved microdroplets.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Conclusion

This compound exhibits solubility characteristics typical of a non-polar aromatic hydrocarbon, showing high solubility in non-polar organic solvents. While comprehensive quantitative data remains limited, the provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvents of interest. Such data is invaluable for optimizing its application in synthesis, separations, and materials science, enabling more precise control over experimental conditions and outcomes. Future research efforts to populate a comprehensive database of its solubility in various organic solvents would be highly beneficial to the scientific community.

References

A Technical Guide to the Thermal Stability of 1,3,5-Triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triisopropylbenzene (B165165) (TIPB) is a symmetrical aromatic hydrocarbon renowned for its exceptional thermal and chemical stability. This attribute makes it a critical component in a variety of high-performance applications, including as a solvent in high-temperature reactions, a building block for specialty polymers and advanced materials, and as a component in lubricants and fuel additives. This technical guide provides a comprehensive overview of the thermal stability of this compound, outlining the key experimental protocols for its evaluation and presenting a framework for the anticipated thermal decomposition data.

Introduction

This compound is characterized by a benzene (B151609) ring symmetrically substituted with three isopropyl groups. This unique molecular architecture imparts significant steric hindrance and a non-polar nature, contributing to its low volatility and high resistance to thermal degradation. These properties are highly desirable in the formulation of materials that must withstand extreme temperatures and harsh chemical environments, such as polyimides and polyether ether ketone (PEEK) resins used in the aerospace and automotive industries[1]. An in-depth understanding of its thermal decomposition profile is paramount for predicting material lifetime, ensuring operational safety, and optimizing high-temperature applications.

Thermal Stability and Decomposition Data

| Thermal Property | Value | Method | Notes |

| Onset Decomposition Temperature (Td,onset) | Data not available | Thermogravimetric Analysis (TGA) | The temperature at which significant thermal decomposition begins. |

| Temperature of 5% Mass Loss (Td5) | Data not available | Thermogravimetric Analysis (TGA) | A common benchmark for the initiation of thermal degradation. |

| Temperature of 10% Mass Loss (Td10) | Data not available | Thermogravimetric Analysis (TGA) | Indicates a more advanced stage of thermal decomposition. |

| Peak Decomposition Temperature (Td,peak) | Data not available | Derivative Thermogravimetry (DTG) | The temperature at which the maximum rate of mass loss occurs. |

| Activation Energy (Ea) | Data not available | Kinetic Analysis (e.g., Flynn-Wall-Ozawa) | The minimum energy required to initiate the decomposition reaction. |

| Pre-exponential Factor (A) | Data not available | Kinetic Analysis (e.g., Flynn-Wall-Ozawa) | A measure of the frequency of collisions in the correct orientation for reaction. |

Note: The values in this table are placeholders and should be determined experimentally using the protocols outlined in the following sections.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.

Objective: To determine the onset and profile of the thermal decomposition of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min. Different heating rates (e.g., 5, 15, and 20 °C/min) should be used to perform kinetic analysis.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset of decomposition (Td,onset) and the temperatures at 5% and 10% mass loss (Td5 and Td10).

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Td,peak).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition.

Objective: To identify the degradation products of this compound upon thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: A small amount (in the microgram range) of this compound is loaded into a pyrolysis tube or onto a filament.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 500-800 °C) in an inert atmosphere (typically helium).

-

Chromatographic Separation: The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for their identification.

-

Data Analysis: The pyrogram (the chromatogram of the pyrolysis products) is analyzed to identify the individual decomposition products by comparing their mass spectra with spectral libraries.

Kinetic Analysis of Thermal Decomposition

A detailed kinetic study of the thermal decomposition of this compound can be performed by adapting the methodology used for the analogous compound, 1,3,5-triisopropylcyclohexane[2].

Objective: To determine the kinetic parameters (activation energy and pre-exponential factor) for the thermal decomposition of this compound.

Instrumentation: Stainless-steel ampule reactors, a temperature-controlled heating block, and a gas chromatograph with a flame ionization detector (GC-FID).

Methodology:

-

Reactor Loading: A precise amount of this compound is loaded into stainless-steel ampule reactors. The reactors are then sealed.

-

Thermal Stressing: The sealed ampules are placed in a pre-heated, thermostatted block at a specific temperature (e.g., in the range of 350-450 °C). Multiple ampules are prepared for each temperature to be tested at different time intervals.

-

Sample Analysis: At predetermined time intervals, ampules are removed from the heating block and rapidly cooled. The contents are then diluted with a suitable solvent and analyzed by GC-FID to quantify the remaining this compound and the major decomposition products.

-

Kinetic Modeling: The extent of decomposition as a function of time at each temperature is used to determine the pseudo-first-order rate constants. The Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A) are then calculated from the temperature dependence of these rate constants using the Arrhenius equation.

Visualizations

Plausible Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to initiate with the homolytic cleavage of a carbon-carbon bond in one of the isopropyl groups, which is the weakest bond in the molecule. This initial step would generate a stable benzylic-type radical and a methyl radical. Subsequent reactions could involve hydrogen abstraction, further fragmentation, and recombination to form a variety of smaller aromatic and aliphatic compounds.

Experimental Workflow for Thermal Stability Analysis

The comprehensive analysis of the thermal stability of this compound involves a multi-step experimental workflow, combining TGA for initial screening and Py-GC-MS for detailed product identification.

Conclusion

This compound exhibits exceptional thermal stability, a property that is fundamental to its utility in demanding industrial applications. While specific decomposition temperatures and kinetic parameters are not yet extensively documented in the literature, the experimental protocols outlined in this guide provide a robust framework for their determination. Through systematic thermogravimetric analysis, pyrolysis-gas chromatography-mass spectrometry, and detailed kinetic studies, a comprehensive understanding of the thermal degradation of this compound can be achieved. This knowledge is crucial for the rational design and application of next-generation high-performance materials.

References

An In-Depth Technical Guide to the Synthesis of 1,3,5-Triisopropylbenzene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-triisopropylbenzene (B165165), a significant intermediate in various fields including specialty polymers, advanced materials, and pharmaceutical synthesis.[1] The core of this guide focuses on the Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings. This document details the underlying chemical principles, experimental protocols, and data-driven insights to facilitate its efficient and selective synthesis.

Introduction to Friedel-Crafts Alkylation for this compound Synthesis

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of benzene (B151609). This electrophilic aromatic substitution reaction involves the introduction of three isopropyl groups onto the benzene ring. The choice of alkylating agent and catalyst is crucial for optimizing the yield and selectivity of the desired 1,3,5-isomer. Common alkylating agents include isopropyl halides (e.g., isopropyl chloride), propylene (B89431), and isopropyl alcohol. Lewis acids, such as aluminum chloride (AlCl₃), or strong protic acids, like sulfuric acid (H₂SO₄), are typically employed as catalysts to generate the reactive isopropyl carbocation electrophile.[2][3]

A significant challenge in this synthesis is the concurrent formation of other isomers, predominantly 1,2,4-triisopropylbenzene, and polyalkylated byproducts. The ortho- and para-directing nature of the activating isopropyl group favors substitution at these positions, leading to a mixture of products. However, the sterically hindered 1,3,5-isomer can be favored under specific reaction conditions, often involving thermodynamic control.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: The Lewis acid catalyst interacts with the alkylating agent to form a highly reactive isopropyl carbocation. For instance, with isopropyl chloride and aluminum chloride, a complex is formed which then generates the (CH₃)₂CH⁺ cation.[2]

-

Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the isopropyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the complex of the catalyst and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new isopropyl group. This restores the aromaticity of the ring and regenerates the catalyst.

This process is repeated two more times to yield triisopropylbenzene (B8360398). The substitution pattern is influenced by both kinetic and thermodynamic factors. While the initial substitutions may favor ortho and para positions, subsequent isomerization under forcing conditions can lead to the more thermodynamically stable 1,3,5-isomer.

Caption: Friedel-Crafts alkylation pathway for this compound.

Quantitative Data Summary

The yield and isomeric distribution of triisopropylbenzene are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Influence of Alkylating Agent and Catalyst on Product Distribution

| Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Major Product(s) | Yield (%) | Reference |

| Propylene | AlCl₃ | 50 - 110 | 0.5 - 4 | This compound | High (unspecified) | U.S. Patent 2,814,652 |

| Propylene | 2AlCl₃/Et₃NHCl (Ionic Liquid) | 50 | - | 1,3,5- and 1,2,4-Triisopropylbenzene | Not specified | [4] |

| Isopropyl Alcohol | H₂SO₄ | Room Temp | 0.5 | 1,4-Di-t-butyl-2,5-dimethoxybenzene (analogous reaction) | - | [3] |

| Isopropyl Chloride | AlCl₃ | <0 | 2 | Octamethylhydrindacene (from 1,3,5-tri-t-butylbenzene) | - | [5] |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Boiling Point | 232-236 °C |

| Density | 0.854 g/mL |

| Refractive Index (n20/D) | 1.488 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.28 (d, 18H), 2.90 (sept, 3H), 6.94 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 148.8, 121.1, 34.2, 24.1 |

| Mass Spectrum (EI) | m/z 189 (M-15)⁺, 147, 105 |

Note: NMR data is consistent with spectra available from chemical suppliers and databases.[6][7]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound.

Synthesis via Alkylation of Benzene with Isopropyl Alcohol and Sulfuric Acid

This protocol is adapted from a similar Friedel-Crafts alkylation procedure and offers a classic approach using readily available reagents.[3]

Materials:

-

Benzene (AR grade)

-

Isopropyl alcohol (AR grade)

-

Concentrated Sulfuric Acid (98%)

-

Sodium bicarbonate solution (5% aqueous)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus (fractional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a molar excess of benzene. Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred benzene.

-

From the dropping funnel, add a stoichiometric amount of isopropyl alcohol dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

The crude product, a mixture of isopropylbenzenes, is then purified by fractional distillation.

Purification by Fractional Vacuum Distillation

The separation of this compound from its isomers, particularly 1,2,4-triisopropylbenzene, can be challenging due to their close boiling points. Fractional distillation under reduced pressure is often necessary to achieve high purity.[8][9][10]

Equipment:

-

Round-bottom flask containing the crude triisopropylbenzene mixture

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask(s)

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus for vacuum distillation.

-

Charge the distillation flask with the crude product mixture.

-

Slowly reduce the pressure to the desired level.

-

Begin heating the distillation flask.

-

Collect the initial fractions, which will be enriched in lower-boiling components like diisopropylbenzenes.

-

Monitor the temperature at the distillation head. A stable temperature plateau will indicate the distillation of a pure component.

-

Collect the fraction corresponding to the boiling point of this compound at the given pressure.

-

Analyze the collected fractions by GC-MS to determine their purity.

Caption: Experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation is a robust and scalable method. Careful control of reaction parameters such as temperature, catalyst, and stoichiometry is essential for maximizing the yield of the desired isomer. While the formation of isomeric byproducts is a common challenge, effective purification techniques, particularly fractional vacuum distillation, can yield high-purity this compound suitable for demanding applications in research and industry. This guide provides a foundational understanding and practical protocols to aid in the successful synthesis of this important chemical intermediate.

References

- 1. dl.icdst.org [dl.icdst.org]

- 2. youtube.com [youtube.com]

- 3. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 4. researchgate.net [researchgate.net]

- 5. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(717-74-8) 1H NMR [m.chemicalbook.com]

- 8. jackwestin.com [jackwestin.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to CAS Number 717-74-8: 1,3,5-Triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 717-74-8, identified as 1,3,5-Triisopropylbenzene. The document details its chemical and physical properties, synthesis, and established applications, particularly in the fields of materials science and organic chemistry. All quantitative data is presented in structured tables for clarity and ease of comparison. While this guide is intended for a broad scientific audience, including those in drug development, it is important to note that a thorough review of existing literature reveals no significant evidence of pharmacological activity, therapeutic applications, or clinical trials associated with this compound. The focus of this document is therefore on its non-medicinal properties and uses.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring symmetrically substituted with three isopropyl groups.[1][2][3] This substitution pattern imparts significant steric bulk and unique physical properties to the molecule.[2][3] It is a colorless to almost colorless liquid with a slightly aromatic odor and is known to be insoluble in water.[4]

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 717-74-8[4][5][6][7][8][9] |

| IUPAC Name | This compound[10][11] |

| Synonyms | 1,3,5-Tri(propan-2-yl)benzene, 1,3,5-Tris(1-methylethyl)benzene, sym-Triisopropylbenzene[4][7] |

| Molecular Formula | C₁₅H₂₄[1][5][6][9] |

| Molecular Weight | 204.35 g/mol [7][8][9][12] |

| SMILES | CC(C)c1cc(cc(c1)C(C)C)C(C)C[5][7][8] |

| InChI | 1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3[7][8] |

| InChI Key | VUMCUSHVMYIRMB-UHFFFAOYSA-N[7][8] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Liquid[7][8][13] |

| Appearance | Colorless to almost colorless[4][13] |

| Boiling Point | 232-236 °C[7][8][13] |

| Melting Point | -7 °C[1] |

| Density | 0.845 g/mL at 25 °C[7][8] |

| Refractive Index | n20/D 1.488[7][8] |

| Flash Point | 87 °C (closed cup)[7][8] |

| Water Solubility | Insoluble[4] |

| LogP | 5.0568[5] |

Synthesis and Purification

Synthesis

This compound is typically synthesized via the Friedel-Crafts alkylation of benzene with propylene (B89431) or a propylene source like 2-bromopropane.[10][11][14] The reaction is catalyzed by a Lewis acid, such as aluminum chloride.[10] The synthesis aims to introduce three isopropyl groups onto the benzene ring, with the 1,3,5-isomer being a major product due to steric hindrance directing the substitution pattern.

References

- 1. Benzene, 1,3,5-tris(1-methylethyl)- [webbook.nist.gov]

- 2. Applications of this compound in Specialty Chemicals [sararesearch.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound(717-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound(717-74-8) 1H NMR [m.chemicalbook.com]

- 7. This compound | C15H24 | CID 12860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. This compound(717-74-8) IR Spectrum [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound - MedChem Express [bioscience.co.uk]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound | 717-74-8 [chemicalbook.com]

An In-depth Technical Guide to 1,3,5-Triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-Triisopropylbenzene (B165165), along with detailed experimental protocols for its synthesis, purification, and analysis.

Core Properties of this compound

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three isopropyl groups at the 1, 3, and 5 positions.[1] This symmetrical substitution pattern confers unique properties, including high thermal stability and hydrophobicity.[1] Its chemical formula is C₁₅H₂₄, and its molecular weight is approximately 204.35 g/mol .[2][3] The IUPAC name for this compound is 1,3,5-tri(propan-2-yl)benzene.[2] It is a clear, colorless liquid at room temperature.[1][2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₂₄[1][2][3][4] |

| Linear Formula | C₆H₃[CH(CH₃)₂]₃ |

| Molecular Weight | 204.35 g/mol [1][2] |

| CAS Number | 717-74-8[1][2][4] |

| Appearance | Clear colorless liquid[1][2] |

| Density | 0.845 g/mL at 25 °C |

| Boiling Point | 232-236 °C[1] |

| Melting Point | -7 °C[1] |

| Refractive Index | n20/D 1.488[1] |

| Flash Point | 87 °C (closed cup) |

Experimental Protocols

This compound is utilized in various research and industrial applications, including as a solvent in organic synthesis, a monomer for specialty polymers, and a reference standard in chromatography.[1] It also serves as an intermediate in the production of specialty chemicals.[1]

Synthesis of this compound via Alkylation

A common method for synthesizing this compound is through the alkylation of benzene with propylene, often using a catalyst.[5][6]

Protocol: Synthesis using an Ionic Liquid Catalyst [6]

-

Catalyst System: An ionic liquid, such as 2AlCl₃/Et₃NHCl, is used as the catalyst.

-

Reaction Setup: Benzene and the ionic liquid catalyst are introduced into a suitable reactor. The recommended volume ratio of the ionic liquid is 0.1 relative to benzene.

-

Alkylation: Propylene gas is bubbled through the reaction mixture at a controlled flow rate (e.g., 3.50 mL/s).

-

Temperature Control: The reaction is maintained at an optimal temperature, typically around 50 °C.

-

Post-Alkylation: A moderate post-alkylation step can be employed to increase the yield of the desired 1,3,5-isomer over the 1,2,4-isomer.

-

Purification: The final product is purified by fractionation to obtain pure this compound.

Purification of this compound

Commercial or crude this compound may contain impurities such as the 1,2,4-isomer.[5] A patented method for purification involves selective sulfonation.[7]

Protocol: Purification via Sulfonation [7]

-

Reaction Mixture: Impure this compound is combined with a sulfonating agent, such as chlorosulfonic acid, in a reaction vessel (e.g., a round-bottomed flask). A typical molar ratio is about 20 mol percent of the sulfonating agent relative to the impure compound.

-

Temperature: The mixture is stirred or agitated at a temperature between 0 °C and 50 °C, with room temperature (around 23 °C) being preferable.

-

Reaction: The sulfonating agent reacts preferentially with impurities.

-

Extraction and Collection: The purified this compound, which does not react under these conditions, is then collected. This can be achieved through sequential extractions, for instance, with a 15% aqueous ammonia (B1221849) solution followed by water.

-

Purity Analysis: The purity of the final product can be confirmed using vapor phase chromatography (VPC).

Logical Workflow and Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound, highlighting the key stages from raw materials to the final, high-purity product.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C15H24 | CID 12860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1,3,5-tris(1-methylethyl)- [webbook.nist.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US6399847B1 - Method of purifying this compound - Google Patents [patents.google.com]

The Shielding Effect: A Technical Exploration of Steric Hindrance in 1,3,5-Triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triisopropylbenzene (B165165) (TIPB) is a symmetrical aromatic hydrocarbon characterized by the presence of three bulky isopropyl groups attached to the benzene (B151609) ring at the meta positions. This unique substitution pattern imparts significant steric bulk, profoundly influencing its chemical reactivity, physical properties, and applications. This technical guide provides an in-depth analysis of the steric hindrance effects of this compound, offering valuable insights for professionals in chemical research and drug development. The inherent steric congestion in TIPB serves as a powerful tool for controlling reaction selectivity, stabilizing reactive intermediates, and designing molecules with specific conformational properties.

Molecular Structure and Steric Congestion

The symmetric arrangement of the three isopropyl groups in this compound creates a sterically crowded environment around the aromatic core. While a definitive crystal structure providing precise experimental bond lengths and angles remains elusive in readily available literature, computational studies can provide valuable insights into the molecule's geometry. Density Functional Theory (DFT) calculations would likely reveal slight distortions from a perfectly planar benzene ring and elongated carbon-carbon bonds connecting the isopropyl groups to the ring, accommodating the steric strain. The rotational freedom of the isopropyl groups is also expected to be hindered, with a significant energy barrier to free rotation.

Spectroscopic Manifestations of Steric Hindrance

The steric bulk of the isopropyl groups in this compound influences its spectroscopic properties.

| Spectroscopic Data | Observed Features and Interpretation |

| ¹H NMR | A septet for the methine protons (CH) of the isopropyl groups and a doublet for the methyl protons (CH₃). The chemical shifts of the aromatic protons are also influenced by the electron-donating nature of the alkyl groups. |

| ¹³C NMR | Distinct signals for the aromatic carbons and the carbons of the isopropyl groups. The chemical shifts can provide information about the electronic environment and hybridization. |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for the aromatic ring and the alkyl groups. Steric strain can sometimes lead to slight shifts in vibrational frequencies compared to less hindered analogues. |

| Mass Spectrometry (MS) | The molecular ion peak is observed at m/z 204. Fragmentation patterns are consistent with the loss of alkyl fragments. |

Note: Specific chemical shift and vibrational frequency values can be found in various chemical databases.

Impact on Chemical Reactivity

The steric hindrance in this compound is a dominant factor in its chemical reactivity, often leading to reduced reaction rates and unique selectivity compared to less substituted aromatic compounds.

Electrophilic Aromatic Substitution

Electrophilic attack on the aromatic ring of this compound is significantly hindered. The bulky isopropyl groups shield the aromatic protons, making it difficult for incoming electrophiles to approach and form the sigma complex intermediate. While the isopropyl groups are activating and ortho-, para-directing, the extreme steric crowding around the ortho positions effectively blocks substitution at these sites. As a result, electrophilic substitution, when it does occur, is slower than in benzene or toluene (B28343) and is directed to the less hindered positions.

A notable example is the sulfonation of this compound. Reaction with 98.4% sulfuric acid initially leads to the formation of 2,4,6-tri-isopropylbenzenesulphonic acid, which then rapidly converts to the 2,4,5-isomer and 3,5-di-isopropylbenzenesulphonic acid.[1] This isomerization highlights the thermodynamic instability of the sterically crowded initial product.

Use as a Bulky Protecting Group and Ligand Precursor

The steric bulk of the 1,3,5-triisopropylphenyl group makes it a useful moiety in the design of protecting groups and bulky ligands for catalysis. Its inertness to many reaction conditions allows it to shield a reactive functional group during a synthetic sequence. Furthermore, this compound serves as a precursor for the synthesis of important ligands and catalysts, such as BrettPhos and X-Phos, where its steric bulk is crucial for promoting efficient and selective catalytic transformations.[2]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with propylene (B89431) or an isopropyl halide in the presence of a Lewis acid catalyst.

Reaction: C₆H₆ + 3 CH₃CH=CH₂ → C₆H₃(CH(CH₃)₂)₃

Procedure Outline:

-

Benzene is reacted with propylene in the presence of a catalyst such as an ionic liquid (e.g., 2AlCl₃/Et₃NHCl).[3]

-

The reaction temperature is typically maintained around 50 °C with a controlled flow rate of propylene.[3]

-

Post-alkylation steps may be employed to improve the isomeric ratio of this compound to 1,2,4-triisopropylbenzene.[3]

-

The final product is purified by fractionation.[3]

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride

This derivative of this compound is a valuable reagent in organic synthesis, and its preparation further illustrates the influence of steric hindrance.

Reaction: C₆H₃(CH(CH₃)₂)₃ + HSO₃Cl → ( (CH₃)₂CH )₃C₆H₂SO₂Cl + H₂O

Experimental Protocol:

-

A mixture of this compound (100 mL) and chloroform (B151607) (500 mL) is cooled to 0 °C with magnetic stirring.

-

Chlorosulfonic acid (120 mL) is added over 15 minutes while maintaining the low temperature and anhydrous conditions.

-

The reaction mixture is then stirred at room temperature for 45 minutes.

-

The reaction is quenched by pouring the mixture into crushed ice.

-

The product is extracted with chloroform, dried over sodium sulfate, and concentrated.

-

The resulting white residue is dissolved in hot pentane, filtered, and the filtrate is concentrated to yield the product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Postulated reaction pathways for catalytic cracking of TIPB.

Conclusion

The steric hindrance imparted by the three isopropyl groups in this compound is a defining characteristic that governs its molecular structure, spectroscopic properties, and chemical reactivity. For researchers and professionals in drug development and chemical synthesis, understanding these steric effects is paramount for leveraging this molecule's unique properties. Its ability to control reaction selectivity, act as a bulky scaffold, and serve as a precursor to important catalysts underscores its significance in modern organic chemistry. Future research focusing on detailed crystallographic analysis and quantitative kinetic studies will further elucidate the nuanced steric effects of this intriguing molecule.

References

Spectroscopic Profile of 1,3,5-Triisopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1,3,5-triisopropylbenzene (B165165) (CAS No. 717-74-8), a symmetrically substituted aromatic hydrocarbon. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound, providing a clear reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the molecular structure of this compound. Due to the molecule's high degree of symmetry (C₃h point group), the spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | Singlet | 3H | Aromatic C-H |

| ~2.8-3.0 | Septet | 3H | Isopropyl CH |

| ~1.2-1.3 | Doublet | 18H | Isopropyl CH₃ |

Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~148-149 | Quaternary Aromatic C |

| ~120-121 | Aromatic CH |

| ~34-35 | Isopropyl CH |

| ~23-24 | Isopropyl CH₃ |

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) with broadband proton decoupling.[2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to aromatic and aliphatic C-H bonds, as well as aromatic C=C bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Alkane (Isopropyl) |

| 1600-1585, 1500-1400 | C=C Stretch (in-ring) | Aromatic |

| 1470-1450 | C-H Bend | Alkane (Isopropyl) |

| 900-675 | C-H Bend (out-of-plane) | Aromatic |

Note: The spectrum of the neat liquid is typically acquired.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is dominated by the loss of alkyl groups.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Relative Intensity |

| 204 | [C₁₅H₂₄]⁺˙ (Molecular Ion) | Moderate |

| 189 | [M - CH₃]⁺ | High |

| 161 | [M - C₃H₇]⁺ | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Low |

Note: The base peak is typically observed at m/z 189, corresponding to the loss of a methyl group.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-25 mg for ¹H, 20-50 mg for ¹³C) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[3] The solution is transferred to a clean, dry 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer (e.g., 300 MHz or higher) is set up for the desired nucleus (¹H or ¹³C).

-

Data Acquisition:

-

The sample tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

For ¹³C NMR, broadband proton decoupling is typically applied to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2]

-

A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Instrument Setup: The FT-IR spectrometer is prepared for data collection.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O absorptions.

-

The prepared sample (sandwiched salt plates) is placed in the sample holder within the spectrometer.

-

The sample is scanned with the IR beam, and the transmitted radiation is measured by the detector.

-

Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer. This can be done via direct insertion or, more commonly, through a gas chromatography (GC) system for separation prior to analysis.[5]

-

Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺˙).[6]

-

Fragmentation: The excess energy from the electron bombardment causes the molecular ions to fragment into smaller, characteristic charged species.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes & Protocols: 1,3,5-Triisopropylbenzene as a High-Boiling Point Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, applications, and protocols for utilizing 1,3,5-Triisopropylbenzene (TIPB) as a high-boiling point solvent in research, development, and manufacturing.

Introduction

This compound is a non-polar, aromatic hydrocarbon solvent characterized by its high boiling point, thermal stability, and unique molecular structure.[1][2] These properties make it an excellent choice for a variety of applications, particularly in organic synthesis and materials science, where elevated reaction temperatures are required.[1][3] Its three isopropyl groups create significant steric bulk, which can influence reaction selectivity and stabilize reactive intermediates.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective and safe use.

| Property | Value | Reference |

| CAS Number | 717-74-8 | [5] |

| Molecular Formula | C₁₅H₂₄ | [1][6] |

| Molecular Weight | 204.35 g/mol | [1][5] |

| Appearance | Clear, colorless liquid | [1][7] |

| Boiling Point | 232-236 °C | [1][5] |

| Melting Point | -7 °C | [1][7] |

| Density | 0.845 - 0.854 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.488 | [1][5] |

| Flash Point | 87 °C (closed cup) | [5] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents. | [6][8] |

Applications in Research and Development

The unique characteristics of this compound lend it to a range of specialized applications:

-

High-Temperature Organic Synthesis: Its high boiling point and thermal stability make it an ideal solvent for reactions requiring sustained high temperatures, such as certain Friedel-Crafts alkylations, Diels-Alder reactions, and polymerizations.[1][2] The steric hindrance provided by the isopropyl groups can also be leveraged to control regioselectivity and stereoselectivity.[3][4]

-

Synthesis of Mesoporous Materials: TIPB is employed as a swelling agent or micelle expander in the synthesis of mesoporous silicas like SBA-15.[5][8] This allows for the creation of materials with highly ordered, large pores, which are valuable in catalysis and for the development of magnetic mesoporous silica (B1680970) nanoparticles.[5][8]

-

Polymer Production: It serves as a monomer or an intermediate in the production of specialty polymers and high-temperature-resistant resins, such as polyimides and polyether ether ketone (PEEK).[1][2] These materials find applications in the aerospace and automotive industries.[2]

-

Drug Development and Pharmaceutical Synthesis: In the pharmaceutical industry, high-boiling point solvents are often necessary for the synthesis and purification of active pharmaceutical ingredients (APIs).[9] While specific protocols using TIPB in drug synthesis are not extensively documented in publicly available literature, its properties make it a candidate for reactions where high temperatures and a non-polar environment are required. The removal of high-boiling point solvents from final drug formulations is a critical consideration, often involving techniques like vacuum drying with a low-boiling co-solvent.[9]

-

Catalysis and Ligand Development: Derivatives of this compound are used to create ligands for catalysts, which can provide precise control over catalytic activity and selectivity.[2][4] It is also used in catalytic studies to stabilize reaction intermediates.[1][2]

Experimental Protocols

General Protocol for a High-Temperature Reaction

This protocol provides a general framework for conducting a chemical reaction at elevated temperatures using this compound as the solvent.[3]

Materials:

-

This compound (≥95% purity)

-

Reactants

-

Anhydrous sodium sulfate (B86663) or other suitable drying agent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas source (e.g., Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure:

-

Solvent Purification: If necessary, dry the this compound over a suitable drying agent like anhydrous sodium sulfate and distill under reduced pressure to remove any residual water.

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for an inert gas.

-

Inert Atmosphere: Purge the reaction apparatus with an inert gas (e.g., nitrogen or argon) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

-

Charging Reactants: Under the inert atmosphere, charge the reaction flask with the reactants and the dried this compound.

-

Heating and Reaction: Begin stirring the mixture and gradually heat the flask to the desired reaction temperature using a heating mantle or an oil bath.

-

Monitoring the Reaction: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated through standard laboratory procedures such as extraction, crystallization, or chromatography.

Protocol for Synthesis of Mesoporous Silica (SBA-15) using this compound as a Swelling Agent

This protocol is adapted from literature describing the use of this compound to expand the pore size of SBA-15 silica.[5][8]

Materials:

-

Pluronic P123 (non-ionic block copolymer)

-

Hydrochloric acid (HCl)

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

This compound (TIPB)

-

Deionized water

-

Autoclave or oven

Procedure:

-

Template Solution Preparation: Dissolve Pluronic P123 in deionized water and HCl with stirring until a homogeneous solution is formed.

-

Addition of Swelling Agent: Add this compound to the template solution and stir for several hours to allow for the expansion of the micelles.

-

Silica Source Addition: Add TEOS to the solution and continue stirring at a controlled temperature (e.g., 35-40 °C) for approximately 24 hours to allow for the hydrolysis and condensation of the silica precursor.

-

Hydrothermal Treatment: Transfer the resulting mixture to a sealed autoclave and heat at a temperature of 80-100 °C for 24-48 hours.

-

Filtration and Washing: After cooling, filter the solid product and wash it thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors and the template.

-

Calcination: Dry the solid material and then calcine it in air at a high temperature (e.g., 550 °C) for several hours to remove the organic template and the swelling agent, resulting in the final mesoporous silica.

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of this compound in Specialty Chemicals [sararesearch.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 95 717-74-8 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. This compound(717-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound | 717-74-8 [chemicalbook.com]

- 9. US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying - Google Patents [patents.google.com]

Application Notes and Protocols: 1,3,5-Triisopropylbenzene in the Synthesis of Specialty Polymers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,3,5-triisopropylbenzene (B165165) (TIPB) and its derivatives in the synthesis of specialty polymers. The unique structural characteristics of TIPB, such as its C3 symmetry, steric bulk, and thermal stability, make it a valuable precursor for a range of advanced polymeric materials.[1] This guide covers the synthesis of Porous Organic Polymers (POPs), sulfur-based polymers via inverse vulcanization, and star-shaped polymers.

Synthesis of Porous Organic Polymers (POPs) via Friedel-Crafts Alkylation

Derivatives of this compound, specifically 1,3,5-tris(bromomethyl)benzene (B90972) and 1,3,5-tris(dibromomethyl)benzene (B158571), are highly effective cross-linking agents for the synthesis of POPs. These materials are characterized by high surface areas, tunable porosity, and exceptional thermal and chemical stability, making them suitable for applications in gas storage, separation, and catalysis.

The primary synthetic route is a Friedel-Crafts alkylation reaction where the tri-substituted benzene (B151609) derivative acts as a cross-linker, reacting with various aromatic monomers in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). This process results in a rigid, three-dimensional porous network.

Experimental Protocol: Synthesis of a Porous Organic Polymer

This protocol outlines a general procedure for the synthesis of a POP using 1,3,5-tris(dibromomethyl)benzene as the cross-linker and benzene as the aromatic monomer.

Materials:

-

1,3,5-Tris(dibromomethyl)benzene

-

Benzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane (DCM)

-

Methanol

-

Hydrochloric Acid (HCl, 1 M)

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (500 mg, 3.75 mmol), 1,3,5-tris(dibromomethyl)benzene (180 mg, 0.5 mmol), and benzene (60 mg, 0.75 mmol).

-

Solvent Addition: Add 20 mL of dry DCM to the flask.

-

Reaction: Stir the mixture at room temperature for 24 hours. A solid polymer will precipitate from the solution.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of methanol.

-

Collect the solid product by filtration.

-

To remove the catalyst, suspend the solid in 1 M HCl and stir for 12 hours.

-

Wash the polymer sequentially with methanol, water, and THF.

-

Dry the purified polymer in a vacuum oven at 80°C to a constant weight.

-

Data Presentation: Properties of Porous Organic Polymers

The properties of the resulting POPs can be tuned by varying the aromatic monomer. The following table summarizes the key characteristics of POPs synthesized with 1,3,5-tris(dibromomethyl)benzene and different aromatic monomers.

| Polymer ID | Aromatic Monomer | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) | H₂ Uptake (wt% at 77 K, 1 bar) |

| POP-1 | Benzene | 1027 | 0.65 | 4.6 | 1.2 |

| POP-2 | Biphenyl | 850 | 0.53 | 3.8 | 1.0 |

| POP-3 | 1,3,5-Triphenylbenzene | 650 | 0.41 | 2.9 | 0.8 |

Logical Relationship Diagram: Synthesis of Porous Organic Polymers

Caption: Logical workflow for the synthesis of Porous Organic Polymers.

Synthesis of Sulfur-Based Polymers via Inverse Vulcanization

This compound can be used as a cross-linking agent for elemental sulfur in a process known as inverse vulcanization.[2] This method produces sulfur-rich polymers with interesting properties, including self-healing capabilities and tunable thermomechanical characteristics. The reaction proceeds through a radical-mediated mechanism where sulfur radicals abstract hydrogen from the isopropyl groups of TIPB, leading to the formation of a cross-linked polymer network.[2]

Experimental Protocol: Inverse Vulcanization of Sulfur with this compound

This protocol provides a general procedure for the inverse vulcanization of elemental sulfur with TIPB.

Materials:

-

Elemental Sulfur (S₈)

-

This compound (TIPB)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add elemental sulfur and this compound.

-

Reaction: Heat the mixture to 180-185°C with continuous stirring. The reaction is typically carried out for several hours until a homogeneous polymer is formed.

-

Cooling and Isolation: Cool the reaction mixture to room temperature. The resulting solid polymer can be removed and further processed.

Data Presentation: Properties of Sulfur-Based Polymers

The thermomechanical properties of the sulfur-based polymers can be tuned by adjusting the weight percentage of the cross-linker. A related monomer, 1,3,5-triisopropenylbenzene (TIB), has been shown to significantly improve the glass transition temperature (Tg) of the resulting sulfur copolymers.

| Polymer ID | Cross-linker | Cross-linker (wt%) | Glass Transition Temperature (Tg) (°C) |

| S-TIB-30 | 1,3,5-Triisopropenylbenzene | 30 | 67.1 |

| S-TIB-40 | 1,3,5-Triisopropenylbenzene | 40 | 95.0 |

| S-TIB-50 | 1,3,5-Triisopropenylbenzene | 50 | 130.0 |

Reaction Pathway Diagram: Inverse Vulcanization

Caption: Reaction pathway for inverse vulcanization of sulfur with TIPB.

Synthesis of Star-Shaped Polymers via Atom Transfer Radical Polymerization (ATRP)

1,3,5-Tris(dibromomethyl)benzene can serve as a hexafunctional initiator for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of six-arm star polymers. ATRP is a controlled radical polymerization technique that allows for the production of polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: ATRP of Styrene (B11656)

This protocol describes the synthesis of a six-arm star polystyrene.

Materials:

-

1,3,5-Tris(dibromomethyl)benzene (initiator)

-

Styrene (monomer)

-

Copper(I) bromide (CuBr) (catalyst)

-

2,2'-Bipyridine (bpy) (ligand)

-

Anisole (B1667542) (solvent)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF)

Procedure:

-

Reaction Mixture Preparation: In a Schlenk flask, add 1,3,5-tris(dibromomethyl)benzene, CuBr, and bpy.

-

Deoxygenation: Seal the flask and perform three cycles of vacuum and backfilling with dry nitrogen.

-

Monomer and Solvent Addition: Add freshly distilled styrene and anisole to the flask via a degassed syringe.

-

Polymerization: Place the flask in a preheated oil bath at 110°C and stir.

-

Termination: Cool the flask to room temperature and expose the mixture to air.

-

Purification: Dilute the reaction mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst. Precipitate the polymer by adding the filtered solution to an excess of methanol. Filter and dry the polymer under vacuum.

Data Presentation: Characterization of a Six-Arm Star Polystyrene

| Parameter | Value |

| Number-average Molecular Weight (Mn) | 45,000 g/mol |